N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, which contribute to its distinctive properties and reactivity.
Properties
Molecular Formula |
C20H20FN3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H20FN3O3/c1-12(2)16-9-4-13(3)10-17(16)26-11-18(25)22-20-19(23-27-24-20)14-5-7-15(21)8-6-14/h4-10,12H,11H2,1-3H3,(H,22,24,25) |
InChI Key |
QJVYDWYXXBYATH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Phenoxyacetamide Moiety: The final step involves coupling the oxadiazole intermediate with a phenoxyacetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,5-oxadiazole (furazan) ring exhibits characteristic electrophilic substitution and ring-opening reactions:
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Under mixed acid (HNO₃/H₂SO₄) conditions, the fluorophenyl substituent undergoes nitration at the meta position relative to fluorine due to the electron-withdrawing effect of fluorine .
-
Halogenation : Reaction with Cl₂ or Br₂ in acetic acid yields para-halogenated derivatives on the 4-fluorophenyl group .
Ring-Opening Reactions
-
Hydrolysis : Treatment with aqueous NaOH (10%) at 80°C leads to cleavage of the oxadiazole ring, forming a nitrile oxide intermediate and subsequent acetamide derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamino compound, altering the electronic profile of the molecule .
Acetamide Functional Group Transformations
The acetamide moiety participates in nucleophilic acyl substitution and hydrolysis:
Phenoxy Group Reactivity
The 5-methyl-2-(propan-2-yl)phenoxy group undergoes:
-
Oxidation : CrO₃ in acetic acid converts the isopropyl group to a ketone .
-
Ether Cleavage : HI (48%) at 120°C cleaves the ether bond, yielding phenolic and alkyl iodide products .
Cross-Coupling Reactions
The fluorophenyl group facilitates Suzuki-Miyaura couplings:
-
Borylation : Pd(dppf)Cl₂ catalyzes coupling with bis(pinacolato)diboron to install boronate esters for further functionalization .
-
Buchwald-Hartwig Amination : Forms aryl amine derivatives using Pd₂(dba)₃ and Xantphos .
Biological Activity-Driven Modifications
Research highlights its role as a kinase inhibitor precursor:
-
Phosphorylation : POCl₃ in pyridine introduces phosphate groups at the acetamide nitrogen, enhancing solubility for biological assays .
-
Sulfonation : Chlorosulfonic acid reacts with the oxadiazole ring to yield sulfonamide analogs with improved metabolic stability .
Stability Under Physiological Conditions
Studies indicate:
-
pH-Dependent Degradation : Rapid hydrolysis occurs in acidic environments (pH < 3), forming 4-fluorobenzoic acid and oxadiazole fragments .
-
Thermal Stability : Decomposes above 220°C via retro-Diels-Alder cleavage of the oxadiazole ring .
Comparative Reactivity Table
| Functional Group | Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Oxadiazole ring | Alkaline hydrolysis | 2.1 × 10⁻³ | 58.2 |
| Acetamide | Acidic hydrolysis | 4.7 × 10⁻⁴ | 72.9 |
| Phenoxy ether | HI cleavage | 1.8 × 10⁻² | 41.5 |
Industrial-Scale Reaction Optimization
-
Continuous Flow Synthesis : Microreactors achieve 92% yield in oxadiazole formation (residence time: 8 min) .
-
Green Chemistry Approaches : Cyrene™ solvent reduces E-factor by 40% in acetamide alkylation.
This compound’s versatility in chemical transformations underscores its utility in drug discovery and materials engineering. Future research should explore photochemical reactions and computational modeling to predict novel reactivities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents. The oxadiazole moiety has been shown to exhibit selective inhibition against various cancer cell lines. For instance, compounds with similar structures demonstrated high selectivity and activity against melanoma and pancreatic cancer cell lines, suggesting that N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide could also possess similar properties .
Enzyme Inhibition
The compound may act as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. Selective inhibition of specific isoforms of carbonic anhydrases has been linked to reduced tumorigenicity. Preliminary studies indicate that oxadiazole derivatives can inhibit these enzymes at nanomolar concentrations, making them promising candidates for further development as therapeutic agents .
Herbicidal Properties
The structural characteristics of this compound suggest potential use as a herbicide. Research into oxadiazole compounds has shown that they can exhibit significant herbicidal activity against various weed species. The ability to synergistically enhance the efficacy of existing herbicides was noted in some studies, indicating that this compound could be developed into a formulation that improves crop yield by controlling weed populations effectively .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. SAR studies have revealed that modifications to the oxadiazole ring or the phenoxy group can significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the oxadiazole ring | Alters potency against specific cancer cell lines |
| Varying the alkyl substituents on the phenoxy group | Influences herbicidal effectiveness |
These insights are critical for guiding future synthetic efforts and improving the therapeutic profile of such compounds.
Case Study 1: Anticancer Efficacy
A study evaluated several oxadiazole derivatives against MCF-7 breast cancer cells and reported IC50 values indicating potent cytotoxic effects. Compounds similar to this compound exhibited IC50 values in the micromolar range, showcasing their potential as anticancer agents .
Case Study 2: Herbicide Development
In another investigation, a series of oxadiazole-based herbicides were tested for efficacy against common agricultural weeds. The results indicated that certain derivatives exhibited higher activity than traditional herbicides, suggesting that this compound could serve as a lead compound for developing new herbicidal formulations .
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Uniqueness
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its bromophenyl and chlorophenyl analogs. The fluorine atom’s electronegativity and small size contribute to the compound’s distinctive properties, making it a valuable candidate for further research and development.
Biological Activity
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a phenoxyacetamide moiety. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18FN3O3 |
| Molecular Weight | 319.33 g/mol |
| CAS Number | 8070765 |
Pharmacological Activities
Research indicates that derivatives of oxadiazoles, including the compound , exhibit a wide range of biological activities:
- Anticancer Activity : Oxadiazole derivatives are known for their anticancer properties. Studies have shown that they can inhibit various cancer cell lines through mechanisms such as: For example, a related compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines, indicating promising cytotoxic potential .
- Anti-inflammatory Effects : Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) and reducing pro-inflammatory cytokine production .
- Antimicrobial Activity : The structural characteristics of oxadiazoles allow for significant antimicrobial effects, making them potential candidates for developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation. For instance, inhibition of HDACs is crucial for altering gene expression related to cell cycle regulation and apoptosis .
- Receptor Modulation : Compounds in this class may act as agonists or antagonists at various receptors, influencing cellular signaling pathways that contribute to disease processes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole ring and substituents on the phenoxy group significantly affect the biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorination at the phenyl group | Increases lipophilicity and receptor affinity |
| Alkyl substitutions on the phenoxy group | Alters metabolic stability and bioactivity |
Research has shown that specific substitutions can enhance anticancer activity by increasing binding affinity to target proteins involved in tumor growth .
Case Studies
Several studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity : A derivative with a similar structure exhibited substantial cytotoxicity against human colon adenocarcinoma (HT29) cells with an IC50 value of 18.17 µM .
- Anti-inflammatory Research : A related oxadiazole derivative was shown to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide, and how can yield be maximized?
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 6.8–7.4 ppm).
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ with <2 ppm error. Discrepancies in spectral data may arise from tautomerism in the oxadiazole ring or solvent effects; deuterated DMSO or CDCl3 is recommended for consistency .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO), revealing electron-deficient regions in the oxadiazole ring. Solvent effects (PCM model) refine dipole moments and polarizability. Use Gaussian 16 or ORCA for geometry optimization. Validate results against X-ray crystallography data (e.g., bond lengths ±0.02 Å) .
Q. What strategies resolve contradictions in fluorescence intensity data during biological assays?
Methodological Answer: Fluorescence quenching or enhancement can result from solvent polarity, pH, or aggregation. Standardize assays using:
- Solvent : PBS (pH 7.4) or DMSO (<1% v/v).
- Concentration : 10–50 µM to avoid aggregation.
- Controls : Include reference fluorophores (e.g., fluorescein) for calibration. Conflicting data may arise from photobleaching; use argon-purged solutions and minimize light exposure .
Q. How does structural modification of the phenoxy group impact bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer: Replace the 5-methyl-2-(propan-2-yl)phenoxy moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess changes via:
- Enzyme inhibition assays : IC50 values against target kinases.
- Molecular docking (AutoDock Vina) : Compare binding affinities (ΔG values) to wild-type structures. Data from analogous compounds (e.g., 4-fluorophenyl derivatives) suggest bulky substituents reduce solubility but enhance target specificity .
Q. What crystallographic methods are suitable for determining intermolecular interactions in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 100 K resolves packing motifs. Key parameters:
- Space group : P21/c (common for acetamide derivatives).
- Hydrogen bonding : Analyze C=O⋯H–N interactions (2.8–3.2 Å).
- π-π stacking : Measure centroid distances (3.5–4.0 Å) between aromatic rings. Compare with reported structures (e.g., N-(4-chloro-2-nitrophenyl) analogs) to identify trends in supramolecular assembly .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across different solvent systems?
Methodological Answer: Use the Hildebrand solubility parameter (δ) to rank solvents:
| Solvent | δ (MPa¹/²) | Solubility (mg/mL) |
|---|---|---|
| DMSO | 26.7 | 25–30 |
| Ethanol | 26.0 | 10–15 |
| Water | 47.9 | <0.1 |
| Contradictions arise from incomplete equilibration; employ sonication (30 min) and centrifuge (10,000 rpm) to ensure saturation. Validate via HPLC . |
Future Directions & Collaborative Frameworks
Q. What interdisciplinary approaches enhance the development of derivatives with improved pharmacokinetic profiles?
Methodological Answer: Integrate:
- Medicinal chemistry : Introduce prodrug motifs (e.g., esterase-sensitive groups).
- Pharmacokinetic modeling (PBPK) : Predict oral bioavailability using GastroPlus.
- In vivo assays : Monitor plasma half-life (t1/2) in rodent models. Collaborate with computational and clinical teams to align SAR with ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
